2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE
Description
Significance of Fluorinated Aromatics as Synthetic Intermediates
Fluorinated aromatic compounds are a cornerstone of modern chemistry, primarily due to the unique and often beneficial properties that the fluorine atom imparts to a molecule. orgsyn.org Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen sterically, yet its electronic influence is profound. chemicalbook.com The substitution of hydrogen with fluorine in an aromatic ring can significantly alter a compound's physical, chemical, and biological characteristics. orgsyn.org
In the pharmaceutical industry, the introduction of fluorine is a widely used strategy to enhance the metabolic stability of a drug candidate. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by enzymes in the body. chemicalbook.comacs.org This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles. cas.org Furthermore, fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. orgsyn.orgchemicalbook.com The strategic placement of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups and influence the molecule's conformation, potentially leading to stronger binding affinity with its target protein. cas.org Consequently, fluorine is found in a significant percentage of approved pharmaceuticals, including anticancer agents like 5-fluorouracil (B62378) and antibiotics such as fluoroquinolones. orgsyn.orgchemicalbook.com
Beyond pharmaceuticals, fluorinated aromatics are crucial intermediates in the development of agrochemicals and advanced materials. chemicalbook.com In materials science, these compounds are used to synthesize fluoropolymers with high thermal stability and chemical resistance, as well as materials for applications like organic light-emitting diodes (OLEDs). orgsyn.org
Role of the Substituted Benzene (B151609) Core in Chemical Transformations
The benzene ring is a nucleophilic entity that characteristically undergoes electrophilic aromatic substitution. When the ring is already substituted, the existing group or groups profoundly influence the course of subsequent reactions in two key ways: by affecting the reaction rate and by directing the position of the incoming substituent. nih.govbldpharm.com
Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive toward electrophiles than benzene itself. bldpharm.comorgsyn.org Examples include hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups. Deactivating groups, in contrast, withdraw electron density from the ring, rendering it less nucleophilic and slower to react. researchgate.netgoogle.com Nitro (-NO2) and carbonyl (-C=O) groups are strong deactivators.
The influence of a substituent is governed by a combination of inductive and resonance (or conjugative) effects. orgsyn.orggoogle.com The inductive effect is the withdrawal or donation of electrons through the sigma bond, primarily based on electronegativity. bldpharm.com The resonance effect involves the delocalization of lone pair electrons or pi electrons into or out of the aromatic pi system. bldpharm.com
Furthermore, substituents direct incoming electrophiles to specific positions. Activating groups and, counterintuitively, the deactivating halogens (like fluorine) are typically ortho, para-directors. google.com This is because they can stabilize the intermediate carbocation (the arenium ion) formed during substitution at these positions through resonance. Most deactivating groups are meta-directors, as they destabilize the arenium ion intermediates for ortho and para attack more than they do for meta attack. researchgate.net Understanding these directing effects is crucial for the regioselective synthesis of polysubstituted aromatic compounds. nih.gov
Overview of 2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE as a Versatile Synthon
This compound, systematically named tert-butyl (2-fluoro-6-methoxyphenyl)carbamate, is a highly functionalized aromatic compound designed to serve as a versatile building block, or synthon, in multi-step organic synthesis. Its structure combines several key features that allow for controlled and selective chemical transformations.
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl (2-fluoro-6-methoxyphenyl)carbamate |
| Molecular Formula | C₁₂H₁₆FNO₃ |
| Molecular Weight | 241.26 g/mol |
| CAS Number | 197433-28-4 |
The synthetic utility of this compound stems from the interplay of its three substituents on the benzene ring:
N-BOC Protected Amino Group: The amino group is temporarily masked by a tert-butoxycarbonyl (BOC) protecting group. Selective protection of amines is of immense significance in organic synthesis, particularly in the construction of complex molecules and in peptide synthesis. rsc.org The BOC group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid), regenerating the free amine. researchgate.net This strategy allows chemists to perform reactions on other parts of the molecule without interference from the nucleophilic and basic amino group.
Methoxy (B1213986) Group (-OCH₃): This is a strong electron-donating group that activates the aromatic ring toward electrophilic substitution. As an ortho, para-director, it strongly influences the regioselectivity of further functionalization.
The specific arrangement of these groups in this compound creates a unique reactivity pattern. The powerful activating and directing effects of the N-BOC-amino and methoxy groups dominate, predisposing the available ortho and para positions to electrophilic attack. The presence of the BOC-protected aniline (B41778) moiety makes the compound a valuable precursor for creating more complex structures. nih.gov After deprotection, the resulting 2-fluoro-6-methoxyaniline (B1297489) can participate in a wide range of reactions, such as diazotization followed by Sandmeyer reactions, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), or condensation reactions to form heterocyclic systems. Substituted anilines are valuable building blocks in synthetic chemistry for applications ranging from pharmaceuticals to materials. beilstein-journals.org
In essence, this compound is a specialized chemical tool, offering a pre-functionalized, stable, and selectively reactive scaffold for the efficient construction of complex target molecules.
Structure
3D Structure
Properties
CAS No. |
801281-99-2 |
|---|---|
Molecular Formula |
C12H16FNO3 |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) |
InChI Key |
RGIQXIQVDYOOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 N Boc Amino 6 Methoxyfluorobenzene and Its Derivatives
Direct Synthesis Strategies for the 2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE Core
The direct synthesis of the this compound core typically involves a multi-step sequence starting from commercially available precursors. A common strategy begins with a suitable fluorinated anisole (B1667542) derivative. For instance, the synthesis can be initiated from 2-fluoro-6-nitroanisole (B128867). The synthetic sequence would proceed via the reduction of the nitro group to an amine, followed by the protection of the resulting aniline (B41778) with a tert-butyloxycarbonyl (Boc) group.
A plausible synthetic pathway is outlined below:
Nitration of a Precursor: Starting with a commercially available compound like 3-fluoroanisole, a regioselective nitration step can introduce a nitro group. The directing effects of the fluorine and methoxy (B1213986) groups must be carefully considered to achieve the desired substitution pattern.
Reduction of the Nitro Group: The nitro group of the resulting 2-fluoro-6-nitroanisole is then reduced to a primary amine. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl).
N-Boc Protection: The final step involves the protection of the newly formed amino group. This is typically achieved by reacting the 2-amino-6-fluoroanisole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) (TEA) or in a biphasic system with a base like sodium bicarbonate. total-synthesis.comfishersci.co.uk This reaction yields the target compound, this compound.
An alternative approach involves the amination of a pre-functionalized fluorobenzene (B45895). For example, a related compound, 2-Amino-6-fluoro-4-methoxy-benzonitrile, has been synthesized by reacting 2,6-difluoro-4-methoxybenzonitrile (B50328) with ammonia (B1221849) in DMSO. chemicalbook.com This highlights the potential for nucleophilic aromatic substitution (SNAr) reactions to install the amino group, which can then be subsequently protected.
Regioselective Functionalization Approaches for Related Fluorobenzenes
Achieving specific substitution patterns on the fluorobenzene ring requires precise control over the regioselectivity of the reactions. Several powerful techniques have been developed for this purpose.
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. uwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In the context of this compound precursors, the methoxy (OMe), fluorine (F), and N-Boc protected amino groups can all act as DMGs.
| Directing Group | Substrate Example | Base/Conditions | Electrophile (E+) | Product | Reference |
|---|---|---|---|---|---|
| -OMe | Anisole | n-BuLi / TMEDA | Me₃SiCl | 2-(Trimethylsilyl)anisole | uoc.gr |
| -F | Fluorobenzene | s-BuLi / TMEDA | DMF | 2-Fluorobenzaldehyde | researchgate.net |
| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi / TMEDA, -78°C | I₂ | N,N-Diethyl-2-iodobenzamide | uwindsor.ca |
| -SO₂F | Arenesulfonyl fluoride (B91410) | LDA / THF, -78°C | Me₃SiCl | 2-(Trimethylsilyl)arenesulfonyl fluoride | researchgate.net |
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille reactions are particularly prominent. wikipedia.orgsnnu.edu.cn These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org N-Boc protected aminophenylboronic acids or related trifluoroborates are effective coupling partners, allowing for the introduction of the aminophenyl moiety into various molecules. nih.govnih.govseoultech.ac.kr The reaction tolerates a wide range of functional groups. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage is the stability of the organostannane reagents to air and moisture. nih.gov The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The use of copper(I) salts and fluoride ions can have a synergic effect, making the coupling more efficient. researchgate.net
These methods can be applied to derivatives of this compound. For example, if the molecule is further functionalized with a bromine or iodine atom, it can serve as the electrophilic partner in a cross-coupling reaction to introduce new alkyl, alkenyl, or aryl groups. Conversely, the corresponding organoboron or organotin derivative could be prepared via ortho-metalation followed by quenching with a suitable boron or tin electrophile, and then used as the nucleophilic partner.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Hetaryl Chloride | Potassium Boc-Protected Aminomethyltrifluoroborate | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 85°C | Boc-Protected Aminomethylated Arene | nih.gov |
| Stille | Aryl Halide | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, CuI, CsF | Biaryl or Aryl-Substituted Compound | nih.gov |
| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | Biaryl | snnu.edu.cn |
| Stille | Alkenyl Halide | o-(Tributylstannyl)aniline | Pd₂(dba)₃, AsPh₃ | 2-Aminostilbene derivative | nih.gov |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. nih.gov They are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govtaylorfrancis.com
While direct MCRs for the synthesis of this compound are not commonly reported, MCRs are extensively used to synthesize fluorinated heterocyclic scaffolds. taylorfrancis.com For example, reactions like the Ugi, Passerini, and Biginelli reactions have been adapted to incorporate fluorinated building blocks. taylorfrancis.com This approach could be used to assemble a more complex structure onto the pre-formed this compound core. For instance, the amino group, after deprotection, could serve as one component in an Ugi or Passerini reaction, allowing for the rapid attachment of a complex side chain.
Protecting Group Chemistry of the Amino Moiety
The protection and deprotection of amines are crucial steps in multi-step organic synthesis to prevent unwanted side reactions. researchgate.net The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. total-synthesis.comfishersci.co.uk
The N-Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). fishersci.co.ukorganic-chemistry.org The reaction is often performed in the presence of a mild base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate or sodium hydroxide. total-synthesis.com A variety of solvents can be used, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or even aqueous systems. fishersci.co.ukorganic-chemistry.org The reaction is generally high-yielding and proceeds under mild conditions, often at room temperature. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the Boc anhydride. total-synthesis.com
The chemoselective N-Boc protection of amines in the presence of other nucleophilic groups, such as hydroxyl groups, is often possible due to the higher nucleophilicity of amines. total-synthesis.com Various catalysts, such as iodine or perchloric acid adsorbed on silica (B1680970) gel, have been reported to facilitate the reaction, sometimes allowing it to proceed under solvent-free conditions. organic-chemistry.org
Selective Deprotection Methodologies for N-Boc in Complex Systems
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. However, in complex molecular architectures that may contain other acid-labile functionalities, the selective removal of the N-Boc group presents a significant challenge. This section explores various methodologies developed to achieve this selectivity.
Acid-mediated cleavage is the most common method for the deprotection of N-Boc protected amines. The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene. The choice of acid and reaction conditions is critical to ensure selectivity, especially in the presence of other acid-sensitive groups.
Trifluoroacetic acid (TFA) is a frequently employed reagent for N-Boc deprotection, often used in a solution with dichloromethane (DCM). The reaction is typically rapid and efficient at room temperature. commonorganicchemistry.com However, the harshness of neat TFA can lead to the cleavage of other acid-labile protecting groups. To mitigate this, various concentrations of TFA in DCM are often employed, allowing for a tunable acidic environment. For electron-rich anilines, such as those containing a methoxy group, the deprotection is generally facile. The electron-donating nature of the methoxy group can stabilize the anilinium ion, potentially accelerating the deprotection rate.
Table 1: Acid-Mediated N-Boc Deprotection of Substituted Anilines This table presents a compilation of data from various sources and is intended to be representative of typical reaction conditions and yields for the acid-mediated deprotection of N-Boc protected anilines.
| Entry | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-Boc-4-chloroaniline | 20% TFA | DCM | RT | 2 | >95 |
| 2 | N-Boc-4-methoxyaniline | 25% TFA | DCM | RT | 1 | >95 |
| 3 | N-Boc-2,6-dimethylaniline | TFA | DCM | RT | 18 | 87 |
| 4 | N-Boc-aniline | 4M HCl | Dioxane | RT | 1 | >95 |
| 5 | N-Boc-4-fluoroaniline | TFA | DCM | RT | 2 | >95 |
Other acidic systems, such as hydrochloric acid in dioxane or methanol, also effectively remove the Boc group. The choice between TFA and HCl can be crucial for selectivity, as their differing acid strengths and the nature of the counter-ion can influence the outcome of the reaction with sensitive substrates. For instance, in the presence of certain ester functionalities, milder acidic conditions or alternative deprotection methods may be necessary to avoid unwanted side reactions. acs.org
To overcome the limitations of stoichiometric acid-mediated deprotection, various catalytic methods have been developed. These protocols often offer milder reaction conditions and greater functional group tolerance.
Lewis acids have been explored as catalysts for N-Boc cleavage. Iron(III) chloride (FeCl₃) has emerged as an inexpensive, environmentally benign, and efficient catalyst for this transformation. rsc.orgsemanticscholar.orgresearchgate.net The reaction typically proceeds in a solvent such as dichloromethane or acetonitrile at room temperature. The catalytic cycle is believed to involve the coordination of the Lewis acidic iron center to the carbamate carbonyl, facilitating its cleavage. This methodology has been successfully applied to a range of N-Boc protected amines, including those with other potentially sensitive functional groups. semanticscholar.org
Table 2: Iron(III)-Catalyzed N-Boc Deprotection of Anilines This table provides representative examples of the FeCl₃-catalyzed deprotection of N-Boc protected anilines, showcasing the mild conditions and good yields typically observed.
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-Boc-aniline | FeCl₃ (10 mol%) | CH₂Cl₂ | RT | 0.5 | 98 |
| 2 | N-Boc-4-chloroaniline | FeCl₃ (10 mol%) | CH₂Cl₂ | RT | 0.5 | 95 |
| 3 | N-Boc-4-methoxyaniline | FeCl₃ (10 mol%) | CH₂Cl₂ | RT | 0.5 | 97 |
| 4 | N-Boc-4-nitroaniline | FeCl₃ (10 mol%) | CH₂Cl₂ | RT | 1.0 | 92 |
Other metal-based catalysts have also been investigated, although less extensively for aniline derivatives. The key advantage of these catalytic systems is the reduction in the amount of acidic waste generated and the potential for greater selectivity in complex molecular settings.
Stereoselective Synthetic Pathways for Chiral Analogs
The introduction of chirality into aromatic systems, particularly the synthesis of enantiomerically enriched anilines with stereocenters at or adjacent to the aromatic ring, is a significant area of research. For a molecule like 2-amino-6-methoxyfluorobenzene, chiral analogs could possess interesting biological properties.
The direct asymmetric synthesis of chiral 2,6-disubstituted anilines is a challenging endeavor. One of the primary strategies involves the asymmetric hydrogenation of prochiral imines or enamines. acs.orgnih.gov This approach relies on the use of chiral transition metal catalysts, typically based on rhodium, iridium, or ruthenium, with chiral phosphine (B1218219) ligands. The substrate, a suitably designed prochiral precursor, is hydrogenated to generate the chiral amine with high enantioselectivity. For the synthesis of a chiral analog of 2-amino-6-methoxyfluorobenzene, a potential precursor could be an imine derived from a ketone with the desired substitution pattern.
Another powerful strategy for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries. The Ellman auxiliary, a chiral sulfinamide, is a well-established and versatile tool in this context. A prochiral ketone can be condensed with the Ellman auxiliary to form a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary, affords the chiral amine in high enantiomeric excess. This methodology has been widely applied to the synthesis of a diverse range of chiral amines.
In the context of fluorinated chiral amines, the use of N-tert-butylsulfinyl imines has been a prominent strategy. This involves either the stereoselective addition to fluorinated N-tert-butylsulfinyl imines or the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines.
While specific examples for the stereoselective synthesis of chiral analogs of 2-amino-6-methoxyfluorobenzene are not extensively documented in the literature, the general principles of asymmetric catalysis and the use of chiral auxiliaries provide a clear conceptual framework for their preparation. The development of such synthetic routes would be of considerable interest for the exploration of new chemical space and the potential discovery of novel bioactive molecules.
Mechanistic Investigations of Reactions Involving 2 N Boc Amino 6 Methoxyfluorobenzene
Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene (B151609) Ring
Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, proceeding through a positively charged carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The rate and regioselectivity of the reaction are highly dependent on the nature of the substituents already present on the ring. ulethbridge.ca
Directing Effects of Amino, Methoxy (B1213986), and Fluoro Substituents on Regioselectivity
The regiochemical outcome of EAS reactions on 2-(N-BOC)amino-6-methoxyfluorobenzene is determined by the cumulative directing effects of the three substituents. The N-BOC-amino, methoxy, and fluoro groups are all classified as ortho, para-directors because they possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+M). wikipedia.orgulethbridge.ca This electron donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions. wikipedia.org
N-BOC-Amino Group : The amino group is a powerful activating, ortho, para-directing substituent. ucalgary.cabyjus.com However, protection with the electron-withdrawing BOC group attenuates this effect. The nitrogen lone pair's ability to delocalize into the ring is reduced because it also participates in resonance with the adjacent carbonyl group of the carbamate (B1207046). ucalgary.ca Despite this moderation, the N-BOC-amino group remains a significant ortho, para-director.
Methoxy Group : The methoxy group (-OCH₃) is a strong activating group that directs electrophiles to the ortho and para positions. libretexts.org Its oxygen atom effectively donates electron density to the ring via resonance, stabilizing the cationic intermediates. organicchemistrytutor.comyoutube.com
In this compound, the three available positions for substitution are C3, C4, and C5. The directing effects are as follows:
The N-BOC-amino group at C2 directs to C3 (ortho) and C4 (para).
The methoxy group at C6 (or C1, depending on numbering) directs to C5 (ortho) and C3 (para).
The fluoro group at C1 (or C6) directs to C2 (ortho) and C4 (para).
The directing influences of the N-BOC-amino and methoxy groups are synergistic, both strongly favoring substitution at position C3. Position C4 is favored by the N-BOC-amino and fluoro groups, while C5 is favored by the methoxy group. The outcome of a specific reaction would depend on the electrophile's steric demands and the precise balance of the activating effects.
Influence of Electronic Properties on EAS Reactivity
The electronic contributions of the substituents in this compound are summarized below.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity |
| -NHBOC | Moderately Withdrawing | Strongly Donating | Activating |
| -OCH₃ | Moderately Withdrawing | Strongly Donating | Strongly Activating |
| -F | Strongly Withdrawing | Weakly Donating | Deactivating |
The two powerful electron-donating groups, N-BOC-amino and methoxy, significantly increase the electron density of the aromatic ring, making it highly nucleophilic. ucalgary.caorganicchemistrytutor.com This strong activation is expected to outweigh the deactivating inductive effect of the single fluorine atom. stackexchange.com Consequently, this compound is considered an "activated" ring system, and it should undergo electrophilic aromatic substitution reactions more readily than benzene itself. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov This mechanism is generally favored on electron-poor aromatic rings containing strong electron-withdrawing groups. masterorganicchemistry.com
The Role of the Fluorine Atom as a Leaving Group
For an SNAr reaction to occur, the ring must bear a suitable leaving group. In the context of this compound, the fluorine atom is the potential leaving group. In SNAr reactions, the reactivity order for halogen leaving groups is often F > Cl > Br > I. wikipedia.org This is the reverse of the trend seen in Sₙ2 reactions and is a hallmark of the addition-elimination mechanism. wikipedia.org
The rate-determining step in this mechanism is typically the initial attack of the nucleophile on the carbon bearing the leaving group to form the Meisenheimer complex. masterorganicchemistry.com The highly electronegative fluorine atom strongly withdraws electron density from the ring by induction, making the site of attack more electrophilic and thus accelerating this crucial first step. masterorganicchemistry.com The high strength of the C-F bond is irrelevant to the reaction rate, as this bond is broken in the second, faster, rearomatization step. wikipedia.orgmasterorganicchemistry.com
Stabilization of Meisenheimer Complexes and Reaction Intermediates
The stability of the anionic Meisenheimer complex is critical for the feasibility of an SNAr reaction. nih.gov This intermediate is stabilized when the negative charge can be delocalized effectively, a condition that is met when strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) are present at positions ortho or para to the leaving group. masterorganicchemistry.comnih.gov
The substituent pattern of this compound is highly unfavorable for stabilizing a Meisenheimer complex. The N-BOC-amino and methoxy groups are strong electron-donating groups, which would introduce electron density into the ring and significantly destabilize the anionic intermediate. researchgate.net Meisenheimer complexes are generally not formed or are highly unstable in rings that contain electron-donating substituents without counteracting electron-withdrawing groups. researchgate.net Therefore, despite having an excellent leaving group in fluorine, this compound is a poor substrate for standard SNAr reactions due to the electronic character of its other substituents.
Sequential SNAr Reactions for Advanced Functionalization
Sequential SNAr reactions are a powerful tool for the controlled, stepwise functionalization of aromatic scaffolds. This strategy involves molecules that possess multiple leaving groups on an activated aromatic ring. By controlling the reaction conditions or leveraging the differential reactivity of the leaving groups, nucleophiles can be introduced in a specific order.
This approach is not directly applicable to this compound itself, as it has only one potential leaving group (F) and a deactivated ring system for this type of reaction. However, the principle can be illustrated with related systems. For example, a molecule like 4,5-difluoro-1,2-dinitrobenzene can undergo sequential SNAr. nih.gov The two nitro groups strongly activate the ring, and the two fluorine atoms can be replaced one after another by different nucleophiles, leading to complex, highly functionalized products. nih.gov For a sequential reaction to be possible on a derivative of this compound, the ring would need to be modified with additional leaving groups and powerful electron-withdrawing groups to facilitate the necessary Meisenheimer complex formation.
Reaction Kinetics and Thermodynamic Considerations
Currently, there is a lack of specific experimental data on the reaction kinetics and thermodynamic parameters for transformations involving this compound. To address this, future research would need to focus on:
Rate Law Determination: Investigating the concentration dependence of reactants and catalysts to establish the rate equation for key reactions.
Activation Parameters: Determining the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) through temperature-dependent kinetic studies. These parameters would provide insights into the energy barriers and the organizational requirements of the transition state.
Thermodynamic Feasibility: Measuring or calculating the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for reactions to understand their spontaneity and equilibrium positions.
Table 1: Proposed Areas for Kinetic and Thermodynamic Investigation
| Reaction Type | Parameters to Investigate | Potential Insights |
|---|---|---|
| N-BOC Deprotection | Rate constants under various acidic conditions, Activation parameters (Ea, ΔH‡, ΔS‡) | Understanding the stability of the protecting group and the mechanism of its removal. |
| C-H Functionalization | Kinetic isotope effect, Reaction order with respect to catalyst and reactants | Elucidating the rate-determining step and the involvement of C-H bond cleavage in the transition state. |
Catalytic Reaction Pathways
While general principles of catalysis can be applied, specific research on catalytic pathways for this compound is limited. The following sections outline the types of catalytic systems that would be relevant to investigate for this compound.
Transition Metal Catalysis in Functionalization Reactions
Transition metal catalysis is a powerful tool for the functionalization of aromatic compounds. For this compound, research in this area would likely focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Investigating Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions to form new carbon-carbon and carbon-heteroatom bonds. Mechanistic studies would involve identifying the catalytic cycle intermediates (e.g., oxidative addition complexes, transmetalation intermediates, and reductive elimination products).
Rhodium- and Ruthenium-Catalyzed C-H Activation: Exploring the directed C-H functionalization at positions ortho to the directing N-BOC-amino or methoxy groups. Mechanistic investigations would focus on the mode of C-H bond cleavage (e.g., concerted metalation-deprotonation) and the role of the directing group.
Table 2: Potential Transition Metal-Catalyzed Reactions and Mechanistic Questions
| Catalyst System | Reaction Type | Key Mechanistic Questions to Address |
|---|---|---|
| Pd(OAc)₂ / Ligand | Suzuki Coupling | What is the rate-limiting step? How does the fluoro substituent influence oxidative addition? |
| [RhCp*Cl₂]₂ | C-H Arylation | Is the reaction inner-sphere or outer-sphere? What is the nature of the active catalytic species? |
Organocatalysis and Synergistic Catalysis
Organocatalysis offers a metal-free alternative for asymmetric synthesis. For this compound, potential areas of study include:
Chiral Amine Catalysis: Employing chiral primary or secondary amines to catalyze reactions via enamine or iminium ion intermediates, particularly for reactions involving the modification of substituents.
Brønsted Acid Catalysis: Utilizing chiral phosphoric acids or other Brønsted acids to activate the molecule for nucleophilic attack or to control the stereochemistry of cyclization reactions.
Synergistic Catalysis: Combining organocatalysis with transition metal catalysis to enable novel transformations that are not possible with either catalytic system alone.
Acid and Base Catalysis in Transformations
Acid and base catalysis are fundamental to many organic transformations. For this compound, key areas for investigation would be:
Acid-Catalyzed Deprotection: A common reaction for N-BOC protected amines is the removal of the BOC group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Mechanistic studies would clarify the reaction kinetics and the nature of the carbocation intermediates formed.
Base-Mediated Reactions: Investigating the role of bases in promoting reactions such as eliminations, condensations, or cyclizations by deprotonating acidic protons within the molecule or a reaction partner.
Green Chemistry Principles in the Synthesis and Transformations of 2 N Boc Amino 6 Methoxyfluorobenzene
Solvent-Free and Water-Mediated Synthetic Methods
The synthesis of N-Boc protected amines, including what would be the synthetic route for 2-(N-BOC)amino-6-methoxyfluorobenzene, traditionally involves organic solvents. However, green chemistry promotes the use of safer alternatives, with a significant emphasis on solvent-free reactions or the use of water as a solvent.
Solvent-Free Synthesis: The protection of amines using di-tert-butyl dicarbonate (B1257347) (Boc₂O) can often be achieved under solvent-free conditions. This approach not only reduces the environmental impact associated with volatile organic compounds (VOCs) but can also lead to cleaner reactions and simpler work-up procedures. google.com For instance, a variety of aryl and aliphatic amines have been efficiently converted to their N-Boc derivatives by reacting them directly with (Boc)₂O in the presence of a catalytic amount of iodine at ambient temperature. organic-chemistry.org This method's high efficiency and mild conditions suggest its potential applicability to the synthesis of this compound from 2-amino-6-methoxyfluorobenzene.
Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The N-tert-butyloxycarbonylation of amines has been successfully demonstrated in water, often without the need for a catalyst. organic-chemistry.org This catalyst-free approach in water can lead to the chemoselective N-Boc protection of amines, avoiding side reactions and yielding optically pure products when chiral amines are used. organic-chemistry.org The use of β-cyclodextrin in water has also been shown to facilitate the N-Boc protection of amines, highlighting the versatility of aqueous systems.
Table 1: Comparison of Solvent-Free and Water-Mediated N-Boc Protection of Amines
| Amine Substrate | Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline (B41778) | Solvent-Free | Iodine | 98 | organic-chemistry.org |
| 4-Chloroaniline | Solvent-Free | Iodine | 96 | organic-chemistry.org |
| Aniline | Water | None | 96 | organic-chemistry.org |
| Benzylamine | Water | None | 98 | organic-chemistry.org |
This table presents data for model amines to illustrate the efficacy of green synthetic methods that could be adapted for this compound.
Catalyst-Free Transformations
A key principle of green chemistry is the avoidance or reduction of auxiliary substances such as catalysts, especially those based on toxic or precious metals. For transformations involving this compound, such as the deprotection of the Boc group, catalyst-free methods are highly desirable.
The removal of the N-Boc group is a common transformation. While traditionally achieved with strong acids, recent developments have focused on more environmentally benign approaches. A notable example is the catalyst-free, water-mediated N-Boc deprotection of N-Boc-amines. wikipedia.org This method involves heating the N-Boc-amine in water under hydrothermal conditions to yield the free amine. wikipedia.org The process is clean, avoiding the use of any acidic or metallic reagents, and the simplicity of the work-up is a significant advantage. wikipedia.org The applicability of this method has been demonstrated for a variety of aromatic and aliphatic N-Boc-amines. wikipedia.org
Furthermore, thermal deprotection of N-Boc protected amines in continuous flow has been shown to be effective without any acid catalyst. nih.gov This technique allows for precise temperature control and can even achieve selective deprotection of different N-Boc groups within the same molecule. nih.gov
Utilization of Recyclable Catalysts and Resins
When catalysts are necessary, green chemistry encourages the use of recyclable catalysts to minimize waste. Heterogeneous catalysts, including those supported on resins, are particularly advantageous as they can be easily separated from the reaction mixture and reused.
For the N-Boc protection of amines, several recyclable catalytic systems have been developed. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for this transformation under solvent-free conditions. organic-chemistry.org Similarly, sulfonic acid-functionalized ordered nanoporous Na⁺-montmorillonite has been used as a recyclable solid acid catalyst for the chemoselective N-Boc protection of amines in the absence of a solvent. Ionic liquids, such as 1-alkyl-3-methylimidazolium cation-based systems, have also been employed as recyclable catalysts for N-tert-butyloxycarbonylation, with the ionic liquid being easily recovered and reused. organic-chemistry.org
Principles of Atom Economy and Waste Reduction in Related Processes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
In the context of synthesizing this compound, the choice of reagents and reaction type is crucial for maximizing atom economy. The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is an addition reaction, which generally has a high atom economy. The main byproducts are tert-butanol (B103910) and carbon dioxide, which are relatively benign.
Advanced Analytical and Purification Methodologies in the Research of 2 N Boc Amino 6 Methoxyfluorobenzene
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 2-(N-BOC)amino-6-methoxyfluorobenzene and for its preparative separation from reaction mixtures. Given the compound's structure—a non-polar aromatic ring modified with a bulky, hydrophobic tert-butoxycarbonyl (BOC) group—reversed-phase HPLC (RP-HPLC) is the most common and effective mode of analysis.
In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its significant non-polar character, this compound is well-retained on C18 columns, allowing for excellent separation from more polar starting materials, reagents, or byproducts. The presence of the fluorine atom can also introduce different interactions with specific stationary phases, such as those with fluorinated surfaces, potentially offering alternative selectivity. nih.govsilicycle.com
Purity assessment is typically performed using a UV detector, as the benzene (B151609) ring provides strong chromophores. The stability of the acid-sensitive BOC group is a critical consideration when selecting mobile phase additives. fishersci.co.uk While small amounts of trifluoroacetic acid (TFA) are often used to improve peak shape, its concentration must be carefully controlled to prevent premature deprotection of the amine during analysis and workup. researchgate.net Non-acidic or less aggressive modifiers like formic acid or ammonium (B1175870) acetate (B1210297) may be preferable. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Chiral HPLC for Enantiomeric Purity Determination
Chiral HPLC is a specialized technique used to separate enantiomers—non-superimposable mirror-image isomers of a chiral molecule. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com
The compound this compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exist as enantiomers, and the determination of enantiomeric purity via chiral HPLC is not applicable to this specific compound.
However, this technique would become essential if the molecule were used as a precursor in a synthesis that introduces a chiral center. For instance, if a chiral substituent were added to the aromatic ring or the amine, the resulting products could be enantiomers. In such cases, chiral HPLC methods, often employing polysaccharide-based CSPs, would be crucial for determining the enantiomeric excess (e.e.) of the reaction. sigmaaldrich.comresearchgate.net The development of such methods is vital in pharmaceutical chemistry, where the biological activity of enantiomers can differ significantly.
Supercritical Fluid Chromatography (SFC) for Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for both analytical and preparative separations. shimadzu.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to liquid chromatography. shimadzu.comelsevierpure.com
SFC is particularly well-suited for the separation of hydrophobic and chiral compounds. shimadzu.comelsevierpure.com For this compound, its hydrophobic nature makes it an ideal candidate for SFC. The separation can be fine-tuned by adding a small percentage of a polar organic solvent (a modifier), such as methanol, to the CO2 mobile phase to modulate analyte retention times. shimadzu.com The advantages of SFC include reduced solvent consumption, making it a "greener" technology, and faster run times, which increases throughput. nih.gov The compatibility of SFC with mass spectrometry (SFC-MS) also provides a powerful tool for peak identification. elsevierpure.comnih.gov
| Parameter | Condition |
|---|---|
| Column | Diol or C18, 4.6 x 100 mm, 5 µm |
| Mobile Phase | Supercritical CO2 with a Methanol modifier gradient (e.g., 5% to 40%) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm / MS |
Advanced Mixed-Mode and Displacement Chromatography Techniques
For complex purification challenges where single-mode chromatography is insufficient, advanced techniques like mixed-mode and displacement chromatography offer superior resolving power.
Mixed-Mode Chromatography utilizes stationary phases that possess multiple interaction mechanisms, such as reversed-phase and ion-exchange functionalities. thermofisher.comsartorius.com This allows for the simultaneous separation of compounds based on both hydrophobicity and charge state. While this compound is neutral, this technique is highly effective for purifying it from a reaction mixture containing ionic impurities, such as acidic starting materials or basic catalysts. By adjusting the mobile phase pH and ionic strength, the retention of charged impurities can be manipulated relative to the neutral product, achieving separations not possible with RP-HPLC alone. thermofisher.com
Displacement Chromatography is a preparative purification technique distinct from the more common elution mode. wikipedia.org In this method, the column is first saturated with the crude sample mixture. Then, a "displacer" solution is introduced, which is a compound with a higher affinity for the stationary phase than any component in the sample. wikipedia.orgamericanpharmaceuticalreview.com The displacer pushes the sample components down the column, causing them to resolve into consecutive, highly concentrated rectangular zones of pure substance rather than the diluted peaks seen in elution chromatography. wikipedia.org This technique is exceptionally well-suited for purifying large quantities of this compound, offering high yields and high product concentrations from dilute feed streams. americanpharmaceuticalreview.com
Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediates
Understanding the mechanisms of reactions involving this compound requires advanced spectroscopic techniques to identify transient intermediates and characterize reaction pathways.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of mechanistic studies. While standard 1D ¹H and ¹³C NMR are used for routine structural confirmation, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals, especially for complex intermediates. Furthermore, variable temperature NMR studies can be used to investigate dynamic processes or conformational changes in the molecule and its derivatives. researchgate.net Monitoring reactions in real-time inside an NMR tube can provide direct evidence for the formation and consumption of intermediates. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of a compound. This is invaluable in mechanistic studies for confirming the identity of unexpected products or short-lived intermediates. When coupled with a chromatographic inlet (e.g., LC-HRMS), this technique can separate complex mixtures and provide exact mass data for each component, helping to piece together complex reaction networks involved in the synthesis or degradation of this compound.
Emerging Research Directions and Future Perspectives
Integration into Complex Molecular Architectures and Advanced Building Blocks
The strategic placement of reactive sites and modulating functional groups on the 2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE scaffold makes it an attractive precursor for the synthesis of intricate molecular frameworks, particularly those with potential biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a sought-after feature in medicinal chemistry. acs.org
Research in this area is focusing on utilizing this building block in multicomponent reactions and tandem cyclization strategies to rapidly assemble complex heterocyclic systems. For instance, analogous N-BOC protected anilines are employed in the synthesis of pharmacologically relevant scaffolds. A related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, serves as a key intermediate in the synthesis of Osimertinib (AZD9291), a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. atlantis-press.com This highlights the potential of similarly substituted anilines to be incorporated into high-value, complex bioactive molecules.
The table below illustrates the potential of fluorinated and methoxy-substituted building blocks in the synthesis of complex molecules, drawing parallels to the potential applications of this compound.
Table 1: Application of Functionalized Building Blocks in Complex Molecule Synthesis
| Building Block Analogue | Reaction Type | Resulting Complex Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | Multi-step synthesis | Osimertinib (AZD9291) | Anticancer agent | atlantis-press.com |
Development of Highly Selective and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic routes to this compound is a critical area of ongoing research. Traditional methods for the synthesis of substituted anilines often involve harsh reaction conditions and the use of hazardous reagents. Modern synthetic chemistry is increasingly focused on "green" chemistry principles, emphasizing atom economy, the use of renewable feedstocks, and the reduction of waste.
One promising approach for the sustainable synthesis of this compound involves the late-stage functionalization of a simpler, readily available aniline (B41778) precursor. For instance, a potential starting material could be 4-fluoro-2-methoxy-5-nitroaniline, which can undergo reduction of the nitro group followed by BOC protection. atlantis-press.com The development of catalytic and highly selective methods for the introduction of the fluorine and methoxy (B1213986) groups onto an N-BOC protected aniline core is another active area of investigation.
Modified Curtius rearrangements offer a potential pathway for the synthesis of tert-butyl carbamates from carboxylic acids, providing a framework for developing sustainable routes. acs.org The table below outlines potential sustainable synthetic strategies that could be adapted for the preparation of this compound.
Table 2: Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Key Transformation | Advantages | Potential Starting Material |
|---|---|---|---|
| Late-stage functionalization | Reduction of nitro group, BOC protection | High convergence, avoids carrying sensitive groups through multiple steps | 4-fluoro-2-methoxy-5-nitroaniline |
| Modified Curtius Rearrangement | Carboxylic acid to carbamate (B1207046) | Avoids the use of phosgene (B1210022) and other hazardous reagents | 2-amino-6-methoxyfluorobenzoic acid |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic environment of the aromatic ring in this compound, influenced by the interplay of the electron-donating methoxy group, the electron-withdrawing fluorine atom, and the sterically demanding N-BOC group, can give rise to novel reactivity patterns. A key area of exploration is directed ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic rings. harvard.eduuwindsor.caresearchgate.net
The N-BOC group is a well-established directing group for ortho-lithiation. harvard.edu However, the presence of the methoxy and fluorine substituents introduces a competitive element, potentially allowing for tunable regioselectivity based on the choice of organolithium reagent and reaction conditions. The fluorine atom, being a weaker directing group than the methoxy and N-BOC groups, is not expected to be the primary director of lithiation. The competition between the strong directing N-BOC group and the methoxy group could lead to the selective formation of different lithiated intermediates, which can then be trapped with various electrophiles to generate a diverse library of substituted aniline derivatives.
Furthermore, the electron-rich nature of the aromatic ring, enhanced by the methoxy and amino groups, makes it susceptible to electrophilic aromatic substitution reactions. The steric hindrance provided by the BOC group and the ortho-methoxy group could lead to unusual regioselectivity in such transformations, favoring substitution at the less hindered positions.
Design of Next-Generation Catalytic Systems for Functionalization
The development of novel catalytic systems for the selective functionalization of C-H bonds in this compound represents a significant frontier in synthetic chemistry. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct introduction of functional groups onto aromatic rings, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.
For this compound, the design of catalysts that can selectively activate a specific C-H bond in the presence of multiple potential reaction sites is a key challenge. The N-BOC group can serve as a directing group in various catalytic C-H functionalization reactions, guiding the catalyst to the ortho position. Research is focused on developing catalysts that can override this inherent directing effect to achieve functionalization at the meta or para positions.
An interesting, though not directly analogous, example is the use of a manganese catalyst for the hydroxylation of sterically congested primary C-H bonds in tert-butyl groups. chemrxiv.org While this applies to the BOC group itself rather than the aromatic ring, it highlights the potential for developing catalysts that can target specific C-H bonds even in complex molecules. The design of catalysts that can differentiate between the various C-H bonds on the aromatic ring of this compound will open up new avenues for its derivatization and application in the synthesis of novel compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| tert-butyl (2-fluoro-6-methoxyphenyl)carbamate |
| Osimertinib (AZD9291) |
| tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate |
| 6-fluorochroman-2-carboxylic acid |
| N-((tert-butylcarbamoyl)(4-substitutedphenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamide |
| 4-fluoro-2-methoxy-5-nitroaniline |
| 2-amino-6-methoxyfluorobenzoic acid |
Q & A
Basic: What are the common synthetic routes for preparing 2-(N-BOC)Amino-6-Methoxyfluorobenzene?
Methodological Answer:
The synthesis typically involves sequential functionalization of a fluorobenzene scaffold. A key step is the introduction of the N-Boc (tert-butoxycarbonyl) protecting group to the amine moiety. For example:
Fluorination and Methoxylation : Start with 2-amino-6-methoxybenzene derivatives. Fluorination can be achieved via electrophilic substitution or transition-metal-catalyzed methods.
N-Boc Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF. Yields >85% are achievable under inert conditions .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via (e.g., Boc-group protons at δ 1.4 ppm) and LC-MS .
Advanced: How can reaction conditions be optimized for N-Boc deprotection in complex systems involving this compound?
Methodological Answer:
N-Boc deprotection often requires acidic conditions, but the presence of sensitive groups (e.g., methoxy or fluorine) demands careful optimization:
- Catalytic Solid Acids : Use heterogeneous catalysts like sulfonated silica or Amberlyst-15 in continuous flow reactors. This minimizes side reactions (e.g., demethylation) and achieves >90% deprotection yield at 60°C with trifluoroacetic acid (TFA) in dichloroethane .
- Microwave-Assisted Deprotection : Shorten reaction times (5–10 min) using TFA/DCM (1:1) under microwave irradiation (100 W, 80°C). Monitor via in-line IR spectroscopy to prevent over-acidification .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- : Identify Boc-group protons (singlet at δ 1.4 ppm), methoxy protons (δ 3.8–4.0 ppm), and aromatic protons (split patterns due to fluorine coupling) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 283.1) and monitor purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Advanced: How can spectral data contradictions (e.g., overlapping peaks in NMR) be resolved for derivatives of this compound?
Methodological Answer:
- 2D NMR Techniques : Use and to assign overlapping aromatic signals. For example, fluorine’s deshielding effect splits aromatic protons into distinct doublets (J ≈ 8–12 Hz) .
- Variable Temperature NMR : Conduct experiments at −20°C to slow rotational isomerism and resolve Boc-group conformers .
- DFT Calculations : Compare experimental shifts with computational models (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to validate assignments .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the Boc group. Shelf life exceeds 12 months if moisture content is <0.1% (tested via Karl Fischer titration) .
- Decomposition Pathways : Avoid prolonged exposure to light or bases, which can cleave the methoxy group or induce fluorobenzene ring degradation .
Advanced: How can researchers reconcile conflicting catalytic efficiency data in N-Boc deprotection studies?
Methodological Answer:
Contradictions often arise from solvent polarity, catalyst loading, or substrate steric effects:
- Kinetic Profiling : Compare turnover frequencies (TOF) using Arrhenius plots. For example, Amberlyst-15 exhibits higher TOF (120 h) in low-polarity solvents (toluene) due to reduced proton solvation .
- Computational Modeling : Use DFT to analyze transition-state geometries. Bulky substituents near the Boc group increase activation energy, explaining lower yields in sterically hindered derivatives .
Advanced: How can this compound be utilized in designing bioactive analogs?
Methodological Answer:
- Antimicrobial Polymers : Incorporate the compound into cationic copolymers via radical polymerization. For example, copolymerize with PEGMA-300 and hexyl acrylate, achieving MIC values of 8–16 µg/mL against E. coli .
- Amino Acid Mimetics : Use Curtius rearrangements to convert the Boc-protected amine into isocyanate intermediates, enabling synthesis of fluorinated phenylalanine analogs for peptide engineering .
Basic: What safety protocols are essential when handling fluorinated derivatives like this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Fluorobenzene derivatives may release HF under extreme conditions (e.g., combustion) .
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal. Collect fluorinated waste separately for incineration at >1000°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
